4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Description
4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a furan ring, a tetrazole ring, and a pyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-methyltetrazol-5-yl)-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c1-21-19-17(18-20-21)22-13(10-6-3-2-4-7-10)12(15(24)16(22)25)14(23)11-8-5-9-26-11/h2-9,13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHOVXGQCCAHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Construction of the pyrrolone ring: This step might involve cyclization reactions using suitable starting materials and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could be a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the methyl group on the tetrazole ring.
4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Contains a thione group instead of a carbonyl group.
Uniqueness
The presence of both the furan and tetrazole rings, along with the hydroxyl and carbonyl groups, makes this compound unique. These functional groups can interact in complex ways, potentially leading to unique biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
